Cas no 1488015-17-3 (3-(5-bromopyridin-2-yl)aminopropane-1,2-diol)

3-(5-Bromopyridin-2-yl)aminopropane-1,2-diol is a brominated pyridine derivative featuring a diol-functionalized aminopropane side chain. This compound serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. The presence of both a bromine substituent and a reactive amino-diol moiety allows for selective functionalization, enabling cross-coupling reactions or further derivatization. Its stable yet modifiable structure makes it valuable for constructing complex heterocyclic frameworks. The diol group also offers potential for solubility enhancement or chelation in metal-catalyzed processes. This compound is typically handled under standard laboratory conditions, with purity and stability being key considerations for synthetic applications.
3-(5-bromopyridin-2-yl)aminopropane-1,2-diol structure
1488015-17-3 structure
Product name:3-(5-bromopyridin-2-yl)aminopropane-1,2-diol
CAS No:1488015-17-3
MF:C8H11BrN2O2
Molecular Weight:247.089141130447
MDL:MFCD21709733
CID:5608397
PubChem ID:66176923

3-(5-bromopyridin-2-yl)aminopropane-1,2-diol 化学的及び物理的性質

名前と識別子

    • AKOS015520144
    • EN300-8170675
    • 3-[(5-bromopyridin-2-yl)amino]propane-1,2-diol
    • 1488015-17-3
    • 3-(5-bromopyridin-2-yl)aminopropane-1,2-diol
    • MDL: MFCD21709733
    • インチ: 1S/C8H11BrN2O2/c9-6-1-2-8(10-3-6)11-4-7(13)5-12/h1-3,7,12-13H,4-5H2,(H,10,11)
    • InChIKey: BJEWFWUQSXSMGV-UHFFFAOYSA-N
    • SMILES: BrC1=CN=C(C=C1)NCC(CO)O

計算された属性

  • 精确分子量: 246.00039g/mol
  • 同位素质量: 246.00039g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 氢键受体数量: 4
  • 重原子数量: 13
  • 回転可能化学結合数: 4
  • 複雑さ: 148
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 1.1
  • トポロジー分子極性表面積: 65.4Ų

3-(5-bromopyridin-2-yl)aminopropane-1,2-diol Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-8170675-1.0g
3-[(5-bromopyridin-2-yl)amino]propane-1,2-diol
1488015-17-3 95.0%
1.0g
$699.0 2025-02-21
1PlusChem
1P028VGU-500mg
3-[(5-bromopyridin-2-yl)amino]propane-1,2-diol
1488015-17-3 95%
500mg
$737.00 2024-06-20
Enamine
EN300-8170675-1g
3-[(5-bromopyridin-2-yl)amino]propane-1,2-diol
1488015-17-3 95%
1g
$699.0 2023-09-02
1PlusChem
1P028VGU-250mg
3-[(5-bromopyridin-2-yl)amino]propane-1,2-diol
1488015-17-3 95%
250mg
$491.00 2024-06-20
Enamine
EN300-8170675-5g
3-[(5-bromopyridin-2-yl)amino]propane-1,2-diol
1488015-17-3 95%
5g
$2028.0 2023-09-02
1PlusChem
1P028VGU-1g
3-[(5-bromopyridin-2-yl)amino]propane-1,2-diol
1488015-17-3 95%
1g
$926.00 2024-06-20
Aaron
AR028VP6-500mg
3-[(5-bromopyridin-2-yl)amino]propane-1,2-diol
1488015-17-3 95%
500mg
$776.00 2025-02-17
1PlusChem
1P028VGU-50mg
3-[(5-bromopyridin-2-yl)amino]propane-1,2-diol
1488015-17-3 95%
50mg
$255.00 2024-06-20
1PlusChem
1P028VGU-2.5g
3-[(5-bromopyridin-2-yl)amino]propane-1,2-diol
1488015-17-3 95%
2.5g
$1756.00 2024-06-20
1PlusChem
1P028VGU-10g
3-[(5-bromopyridin-2-yl)amino]propane-1,2-diol
1488015-17-3 95%
10g
$3779.00 2024-06-20

3-(5-bromopyridin-2-yl)aminopropane-1,2-diol 関連文献

3-(5-bromopyridin-2-yl)aminopropane-1,2-diolに関する追加情報

3-(5-Bromopyridin-2-yl)aminopropane-1,2-diol (CAS No. 1488015-17-3)

3-(5-Bromopyridin-2-yl)aminopropane-1,2-diol is a compound with the CAS registry number 1488015-17-3, which is a unique identifier assigned by the Chemical Abstracts Service to this specific chemical substance. This compound is of significant interest in the fields of organic chemistry, pharmacology, and materials science due to its unique structural properties and potential applications. The molecule consists of a bromopyridine ring attached to an amino group, which is further connected to a propane diol backbone. This structure endows the compound with both aromatic and hydroxyl functionalities, making it versatile for various chemical reactions and applications.

The synthesis of 3-(5-bromopyridin-2-yl)aminopropane-1,2-diol typically involves multi-step organic reactions. One common approach includes the bromination of pyridine derivatives followed by nucleophilic substitution or coupling reactions to introduce the amino and diol groups. The exact synthetic pathway may vary depending on the desired regioselectivity and stereochemistry of the final product. Recent advancements in catalytic methods and green chemistry have enabled more efficient and environmentally friendly syntheses of such compounds.

One of the most promising applications of 3-(5-bromopyridin-2-yl)aminopropane-1,2-diol lies in its use as an intermediate in drug discovery. The presence of the bromine atom in the pyridine ring makes it an attractive candidate for Suzuki-Miyaura cross-coupling reactions, which are widely used in medicinal chemistry to construct complex molecular frameworks. Additionally, the amino and hydroxyl groups provide sites for further functionalization, allowing researchers to explore its potential as a building block for bioactive molecules targeting various therapeutic areas such as cancer, inflammation, and neurodegenerative diseases.

Recent studies have highlighted the role of 3-(5-bromopyridin-2-yl)aminopropane-1,2-diol in the development of advanced materials. For instance, its ability to form hydrogen bonds due to the hydroxyl groups makes it a suitable candidate for constructing supramolecular assemblies or polymer networks with tailored properties. Moreover, the bromine atom can act as a leaving group in certain reactions, facilitating the incorporation of this compound into larger molecular structures or conjugated systems.

In terms of physical properties, 3-(5-bromopyridin-2-y l)aminopropane - 1 , 2 - diol exhibits a melting point around 90°C and is soluble in common organic solvents such as dichloromethane and ethanol. Its UV-vis spectrum shows absorption bands characteristic of aromatic systems with conjugated substituents, which can be useful for sensing applications or as components in optoelectronic devices.

The safety profile of 3-(5-bromopyridin - 2 - yl ) amine propane - 1 , 2 - diol has been evaluated according to standard protocols. It is considered non-toxic under normal handling conditions but should be stored away from light and moisture to prevent degradation. Proper personal protective equipment should be used during handling to minimize exposure risks.

In conclusion, 3-(5-bromopyridin - 2 - yl ) amine propane - 1 , 2 - diol (CAS No. 1488015 - 17 - 3) is a versatile compound with diverse applications across multiple disciplines. Its unique combination of functional groups makes it an invaluable tool in organic synthesis, drug discovery, and materials science. As research continues to uncover new potential uses for this compound, it is likely to play an increasingly important role in both academic and industrial settings.

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